Jfd01307SC

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Jfd01307SC primarily targets the enzyme glutamine synthetase . This enzyme plays a crucial role in the biosynthesis of glutamine, an amino acid that is vital for various biological functions.

Mode of Action

This compound acts as a mimic of L-Glutamate , a key substrate for glutamine synthetase. By mimicking L-Glutamate, this compound can bind to the active site of glutamine synthetase, thereby inhibiting the enzyme’s activity and disrupting the production of glutamine .

Biochemical Pathways

The inhibition of glutamine synthetase by this compound affects the glutamine biosynthesis pathway . Glutamine is a critical amino acid involved in protein synthesis, energy production, and other metabolic processes. Therefore, the inhibition of glutamine synthetase can have significant downstream effects on these biochemical pathways.

Pharmacokinetics

It’s known that the compound is soluble in dmso , which suggests it could be administered in a suitable solvent for research purposes.

Result of Action

This compound has been identified as an anti-tuberculosis agent . It shows activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis, with a minimum inhibitory concentration (MIC) in the range of 8 to 16 μg/ml . This suggests that the inhibition of glutamine synthetase disrupts the bacterium’s metabolism, thereby inhibiting its growth.

Action Environment

For instance, it’s noted that this compound is stable at room temperature in continental US , suggesting that it may be sensitive to extreme temperatures.

Analyse Biochimique

Biochemical Properties

Jfd01307SC plays a crucial role in biochemical reactions by inhibiting glutamine synthetase, an enzyme responsible for the synthesis of glutamine from glutamate and ammonia. By mimicking L-Glutamate, this compound interacts with glutamine synthetase, preventing the enzyme from catalyzing the conversion of glutamate to glutamine. This inhibition disrupts the glutamine biosynthesis pathway, which is essential for the survival and growth of Mycobacterium tuberculosis .

Cellular Effects

This compound affects various types of cells and cellular processes. In Mycobacterium tuberculosis, it inhibits the growth of the bacteria by disrupting the glutamine biosynthesis pathway. This inhibition leads to a decrease in glutamine levels, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes alterations in metabolic flux and changes in the levels of metabolites involved in the glutamine biosynthesis pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with glutamine synthetase. By mimicking L-Glutamate, this compound competes with the natural substrate for binding to the enzyme’s active site. This competitive inhibition prevents the enzyme from catalyzing the conversion of glutamate to glutamine. Additionally, this compound may influence gene expression by altering the levels of metabolites that regulate transcription factors and other gene regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as desiccation and low temperatures. Its activity may decrease over time due to degradation or changes in its chemical structure. Long-term effects on cellular function include sustained inhibition of glutamine synthetase and disruption of the glutamine biosynthesis pathway .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits glutamine synthetase without causing significant toxic or adverse effects. At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in the glutamine biosynthesis pathway, where it interacts with glutamine synthetase. By inhibiting this enzyme, the compound disrupts the conversion of glutamate to glutamine, leading to changes in metabolic flux and metabolite levels. The inhibition of glutamine synthetase affects the overall metabolic balance within the cell, impacting various biochemical reactions and pathways that rely on glutamine as a substrate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its localization to target sites where it can exert its inhibitory effects. The distribution of this compound within cells and tissues is crucial for its activity and effectiveness in inhibiting glutamine synthetase .

Subcellular Localization

This compound is localized to specific subcellular compartments where it interacts with glutamine synthetase. The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These modifications direct this compound to specific organelles or compartments within the cell, ensuring its effective inhibition of glutamine synthetase and disruption of the glutamine biosynthesis pathway .

Méthodes De Préparation

La voie de synthèse de JFD01307SC implique la préparation d'une liqueur mère en dissolvant 2 mg du composé dans 50 μL de diméthylsulfoxyde (DMSO), ce qui donne une concentration de liqueur mère de 40 mg/mL . Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais le composé est disponible en différentes quantités à des fins de recherche .

Analyse Des Réactions Chimiques

JFD01307SC subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, bien que les mécanismes réactionnels détaillés ne soient pas largement documentés.

Réduction : De manière similaire à l'oxydation, les réactions de réduction impliquant this compound ne sont pas largement détaillées dans la littérature.

Substitution : Le composé peut participer à des réactions de substitution, en particulier impliquant ses groupes amino et carboxyle.

Les réactifs et conditions courants utilisés dans ces réactions comprennent le DMSO pour la dissolution et divers catalyseurs pour faciliter les réactions. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé dans des études impliquant la signalisation cellulaire médiée par la glutamine synthétase.

Biologie : Agit comme un mimétique du L-glutamate, ce qui le rend utile dans la recherche sur la biosynthèse de la glutamine.

Médecine : Reconnu pour ses propriétés antituberculeuses, il montre une activité contre Mycobacterium tuberculosis avec une plage de concentration minimale inhibitrice (CMI) de 8-16 μg/mL

Industrie : Bien que principalement utilisé dans la recherche, les propriétés du composé en font un candidat pour des applications industrielles futures, en particulier dans le développement d'agents antituberculeux

Mécanisme d'action

This compound exerce ses effets en inhibant la glutamine synthétase. Il agit comme un mimétique du L-glutamate, ciblant les enzymes impliquées dans la biosynthèse de la glutamine. Cette inhibition perturbe la production de glutamine, qui est essentielle à la survie de Mycobacterium tuberculosis, ce qui explique ses propriétés antituberculeuses .

Applications De Recherche Scientifique

JFD01307SC has a wide range of scientific research applications, including:

Chemistry: Used in studies involving glutamine synthetase-mediated cell signaling.

Biology: Acts as a mimic of L-Glutamate, making it useful in research on glutamine biosynthesis.

Medicine: Recognized for its anti-tuberculosis properties, showing activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) range of 8-16 μg/mL

Industry: While primarily used in research, the compound’s properties make it a candidate for further industrial applications, particularly in the development of anti-tuberculosis agents

Comparaison Avec Des Composés Similaires

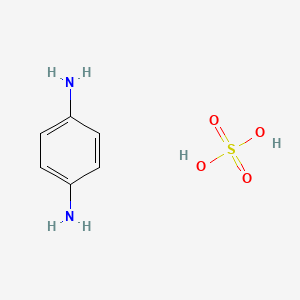

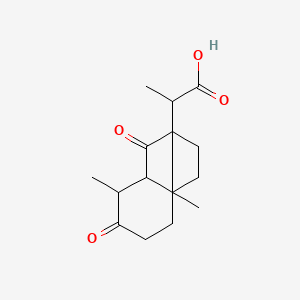

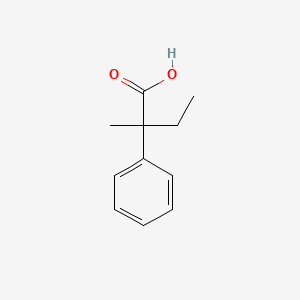

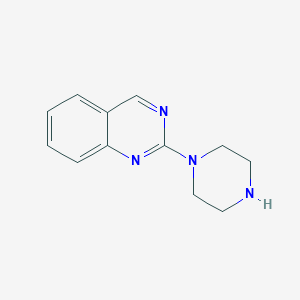

JFD01307SC est unique en son genre par son inhibition spécifique de la glutamine synthétase et sa mimicry du L-glutamate. Parmi les composés similaires, citons :

Méthionine sulfoximine : Un autre inhibiteur de la glutamine synthétase qui agit en phosphorylant l'enzyme, créant un analogue de l'état de transition qui inhibe l'enzyme.

DL-Buthionine-sulfoximine : Utilisé dans des études impliquant la signalisation cellulaire médiée par la glutamine synthétase.

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs structures moléculaires et leurs applications spécifiques.

Propriétés

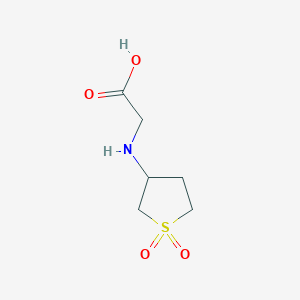

IUPAC Name |

2-[(1,1-dioxothiolan-3-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c8-6(9)3-7-5-1-2-12(10,11)4-5/h5,7H,1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJKAAYXSDTMSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51070-56-5 | |

| Record name | N-(Tetrahydro-1,1-dioxido-3-thienyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51070-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

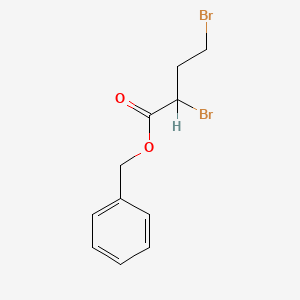

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

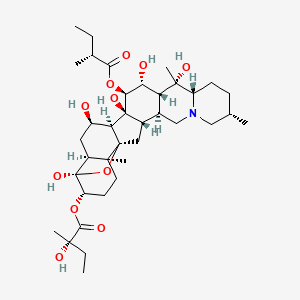

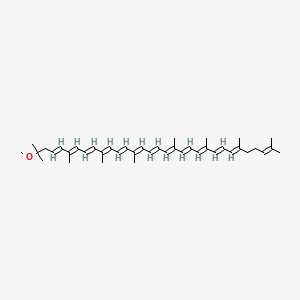

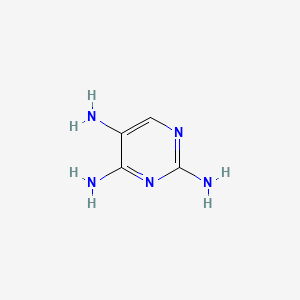

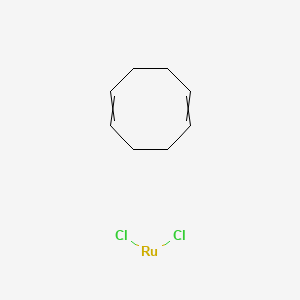

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.